REACTION_CXSMILES
|
[CH:1]1[C:6](O)=[CH:5][CH:4]=[C:3]([S:8]([O-:11])(=[O:10])=[O:9])[CH:2]=1.[Na+:12].[C:13](Cl)(=[O:25])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].CN(C)C=[O:30]>>[C:13]([O:25][C:4]1[CH:5]=[CH:6][CH:1]=[CH:2][C:3]=1[S:8]([O-:11])(=[O:10])=[O:9])(=[O:30])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[Na+:12] |f:0.1,4.5|
|
Name
|
sodium p-phenolsulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1O)S(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
while stirring with a magnetic stirrer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 50° C.
|
Type
|
ADDITION
|
Details
|
was added dropwise to the above mixture over a period of 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
the dropwise addition
|
Type
|
CUSTOM
|
Details
|
to react with one another for 3 hours
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
Thereafter, the DMF was distilled off at 100° C. under a reduced pressure of 0.5 to 1 mmHg
|
Type
|
WASH
|
Details
|
After rinsing the resulting mixture
|
Type
|
CUSTOM
|
Details
|
with acetone, recrystallization
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)(=O)OC1=C(C=CC=C1)S(=O)(=O)[O-].[Na+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |